molecular formula C21H44NO7P B597478 Glycerophospho-N-Palmitoyl Ethanolamine CAS No. 100575-09-5

Glycerophospho-N-Palmitoyl Ethanolamine

Cat. No.: B597478
CAS No.: 100575-09-5
M. Wt: 453.5 g/mol
InChI Key: FIXMIXZULLAMCB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Glycerophospho-N-Palmitoyl Ethanolamine can be synthesized through the glycerophosphodiesterase 1 (GDE1) catalyzed reaction, where glycerophospho-linked precursors are converted into N-acylated ethanolamines . The reaction typically involves the use of ethanolamine and palmitoyl chloride under controlled conditions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for large-scale production, including the use of bioreactors and continuous flow systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Glycerophospho-N-Palmitoyl Ethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various N-substituted ethanolamines .

Scientific Research Applications

Glycerophospho-N-Palmitoyl Ethanolamine has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other bioactive lipids.

    Biology: The compound is studied for its role in the endocannabinoid system and its effects on cellular signaling pathways.

    Medicine: Research focuses on its anti-inflammatory properties and potential therapeutic applications in treating conditions like depression and chronic pain.

    Industry: It is utilized in the development of pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

    Glycerophospho-N-Oleoyl Ethanolamine: Another N-acylated ethanolamine with similar metabolic pathways but different fatty acid composition.

    Glycerophospho-N-Stearoyl Ethanolamine: Similar structure but with stearic acid instead of palmitic acid.

Uniqueness: Glycerophospho-N-Palmitoyl Ethanolamine is unique due to its specific fatty acid composition, which influences its biological activity and interaction with receptors. Its role as a precursor to palmitoyl ethanolamide distinguishes it from other N-acylated ethanolamines .

Biological Activity

Glycerophospho-N-Palmitoyl Ethanolamine (GP-NPEA) is a bioactive lipid that has garnered attention for its significant roles in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of this compound

GP-NPEA is a metabolic precursor to Palmitoylethanolamide (PEA), a compound known for its anti-inflammatory and neuroprotective properties. The synthesis of GP-NPEA occurs primarily through the CDP-ethanolamine pathway, where ethanolamine is phosphorylated and linked to cytidine triphosphate (CTP) to form CDP-ethanolamine, which then transfers the phosphoethanolamine group to diacylglycerol .

Receptor Interactions
GP-NPEA primarily interacts with cannabinoid receptors CB1 and CB2, which are integral to the endocannabinoid system. These receptors modulate various physiological processes including pain perception, inflammation, and mood regulation. The activation of these receptors leads to alterations in neurotransmitter release and immune cell activity.

Cellular Effects
The biological effects of GP-NPEA include:

  • Pain modulation : Through its action on cannabinoid receptors.
  • Anti-inflammatory activity : By activating peroxisome proliferator-activated receptor alpha (PPAR-α), which regulates gene transcription involved in inflammation .
  • Neuroprotective effects : Potentially contributing to the protection against neurodegenerative diseases .

Case Studies and Experimental Data

  • Depression Biomarkers
    In a chronic unpredictable mild stress (CUMS) rat model of depression, GP-NPEA was identified as a biomarker in the prefrontal cortex, indicating its potential involvement in the pathophysiology of depression.
  • Procoagulant Properties
    Research indicates that GP-NPEA exhibits procoagulant properties similar to other ethanolamides like PEA and Anandamide. The presence of a free hydroxyl group in these compounds is crucial for their procoagulant activity.
  • Biosynthesis Pathways
    Studies have shown that GP-NPEA can be hydrolyzed by cytosolic phospholipase A2 (cPLA2) to produce N-acyl ethanolamines (NAE), further linking it to various lipid signaling pathways in cellular processes .

Comparative Analysis with Similar Compounds

CompoundKey CharacteristicsBiological Activity
Glycerophospho-N-Oleoyl EthanolamineSimilar metabolic pathways; different fatty acid compositionModulates inflammation and pain perception
Glycerophospho-N-Stearoyl EthanolamineSimilar structure; stearic acid instead of palmitic acidAnti-inflammatory effects similar to GP-NPEA
Palmitoylethanolamide (PEA)Directly derived from GP-NPEA; known for anti-inflammatory propertiesStrong neuroprotective effects

Applications in Medicine and Industry

GP-NPEA is being investigated for various therapeutic applications:

  • Chronic Pain Management : Due to its anti-inflammatory properties.
  • Neurodegenerative Disorders : As a potential neuroprotective agent.
  • Pharmaceutical Development : Used as a precursor in the synthesis of bioactive lipids for drug formulations .

Properties

IUPAC Name

2,3-dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)22-16-17-28-30(26,27)29-19-20(24)18-23/h20,23-24H,2-19H2,1H3,(H,22,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXMIXZULLAMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693936
Record name 2,3-Dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100575-09-5
Record name 2,3-Dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of Glycerophospho-N-Palmitoyl Ethanolamine being identified in a study about depression?

A: In a study using a chronic unpredictable mild stress (CUMS) rat model of depression [], this compound was identified as one of five potential biomarkers in the prefrontal cortex (PFC). This suggests a potential link between this lipid and the pathophysiology of depression, warranting further investigation into its specific role in this context.

Q2: How does this compound relate to other ethanolamides in terms of their effects on coagulation?

A: Research indicates that this compound, a precursor to Palmitoylethanolamide (PEA), demonstrates procoagulant properties similar to PEA, Stearoylethanolamide (SEA), and Anandamide (AEA) []. These ethanolamides, particularly PEA, have been shown to enhance thrombin generation in plasma. The presence of a free hydroxyl group in the head group of these molecules appears to be crucial for their procoagulant activity.

Q3: Has this compound been identified in any natural sources?

A: While not specifically mentioned in the provided abstracts, one study identified this compound within the chemical composition of fresh pokak eggplant (Solanum torvum) fruit extract []. This finding suggests the compound might be found in other natural sources and could have implications for dietary intake and potential health effects.

Q4: What future research directions are suggested regarding this compound?

A: Given its identification as a potential biomarker for depression [] and its procoagulant properties within the ethanolamide family [], further research is needed to elucidate:

  • Dietary sources and their impact on human health, considering its presence in pokak eggplant [].

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